Tifluadom

描述

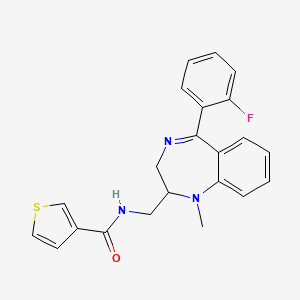

替氟多姆是一种具有独特活性特征的苯二氮卓类衍生物。与大多数苯二氮卓类药物不同,替氟多姆在 γ-氨基丁酸 A(GABA A)受体上没有活性。相反,它是κ-阿片受体的选择性激动剂。 该化合物在动物体内具有强效的镇痛和利尿作用,以及镇静作用和食欲刺激作用 .

准备方法

替氟多姆的合成涉及 5-(2-氟苯基)-1-甲基-2,3-二氢-1,4-苯二氮卓-2-基甲胺与噻吩-3-羧酸氯的反应。该反应通常在碱(如三乙胺)存在下,在有机溶剂(如二氯甲烷)中进行。 然后通过重结晶或色谱法纯化所得产物 .

化学反应分析

替氟多姆会发生各种化学反应,包括:

氧化: 替氟多姆可以使用强氧化剂(如高锰酸钾或三氧化铬)氧化,导致形成相应的羧酸。

还原: 可以使用还原剂(如氢化铝锂)还原替氟多姆,从而形成胺。

科学研究应用

Chemical and Biological Research

1. Chemistry:

Tifluadom serves as a reference compound in the study of benzodiazepine derivatives, facilitating the exploration of their interactions with various receptors. Its distinct activity profile allows researchers to investigate the mechanisms of action of kappa-opioid receptor agonists and their potential therapeutic benefits .

2. Biology:

In biological research, this compound is utilized to understand the role of kappa-opioid receptors in physiological processes. The compound has been shown to influence appetite regulation and pain management through its agonistic action on these receptors. Studies indicate that this compound increases food intake in animal models without affecting water consumption, suggesting its potential utility in appetite modulation research .

3. Medicine:

this compound's analgesic and diuretic properties make it a candidate for pain management studies. Its ability to produce analgesia without the typical side effects associated with mu-opioid receptor activation presents an opportunity for developing new therapeutic strategies for pain relief . Furthermore, its sedative effects could be explored in the context of anxiety and sleep disorders.

Pharmacological Effects

The pharmacological profile of this compound highlights several key effects:

- Analgesic Activity: this compound exhibits potent analgesic effects comparable to other opioid agonists while minimizing side effects typically associated with mu-opioid receptor activation. This makes it a promising candidate for pain management without significant abuse potential .

- Diuretic Effect: Research indicates that this compound induces dose-related diuresis in animal models, suggesting its potential application in fluid balance studies and renal function research .

- Behavioral Studies: In behavioral assays, this compound has been shown to reduce nociceptive responses, reinforcing its potential as a therapeutic agent for pain relief .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

- Appetite Stimulation: A study demonstrated that this compound's effect on food intake is more potent than that of morphine or ketocyclazocine. This research supports the hypothesis that kappa-opioid receptors play a significant role in regulating appetite .

- Dual Action on Receptors: this compound acts as both a kappa-opioid receptor agonist and a cholecystokinin-A (CCK-A) receptor antagonist. This dual action opens avenues for exploring its therapeutic potential in various conditions related to pain and appetite regulation .

作用机制

替氟多姆通过选择性结合κ-阿片受体发挥作用。这种结合会导致细胞内信号通路活化,从而产生镇痛、利尿和镇静作用。 该化合物不与 GABA A 受体相互作用,而 GABA A 受体是大多数苯二氮卓类药物的典型作用部位 .

相似化合物的比较

替氟多姆由于其选择性 κ-阿片受体激动作用,在苯二氮卓类衍生物中是独一无二的。类似的化合物包括:

鲁氟多姆: 另一种具有 κ-阿片受体活性的苯二氮卓类衍生物。

GYKI-52895: 一种苯二氮卓类药物,作为多巴胺再摄取抑制剂,没有 GABA ergic 功能。

GYKI-52,466: 一种苯二氮卓类药物,作为 AMPA 激动剂和谷氨酸拮抗剂,没有 GABA ergic 功能

替氟多姆独特的活性特征使其成为科学研究中的一种宝贵化合物,特别是在研究 κ-阿片受体及其生理作用方面。

生物活性

Tifluadom is a compound known for its dual action as a kappa-opioid receptor agonist and a cholecystokinin-A (CCK-A) receptor antagonist. This article explores the biological activity of this compound, including its pharmacological properties, receptor interactions, and therapeutic potential, supported by data tables and relevant case studies.

Chemical Profile

- Molecular Formula : C22H20FN3OS·ClH

- Molecular Weight : 429.938 g/mol

- Stereochemistry : Racemic

- Charge : Neutral

This compound exhibits its biological activity primarily through its interaction with the kappa-opioid receptors (KOR) and CCK-A receptors.

- Kappa-Opioid Receptor Agonism : this compound has shown significant affinity for KOR, with an IC50 value of 12 nM in displacing naloxone in rat brain homogenates . This interaction is crucial for its analgesic effects.

- CCK-A Receptor Antagonism : The compound also acts as an antagonist at CCK-A receptors, which are involved in various physiological processes including pain modulation and satiety signaling.

Pharmacological Effects

- Analgesic Activity : this compound has demonstrated potent analgesic effects comparable to other opioid agonists. Its preference for KOR suggests potential applications in pain management without the typical side effects associated with mu-opioid receptor activation.

- Diuretic Effect : In studies involving normally hydrated rats, this compound produced a dose-related diuresis, which was antagonized by naloxone, indicating its opioid activity influences renal function .

- Behavioral Studies : In behavioral assays, this compound has been shown to reduce nociceptive responses in animal models, supporting its potential as a therapeutic agent for pain relief .

Table 1: Binding Affinity of this compound and Analogues

| Compound | Receptor Type | IC50 (nM) |

|---|---|---|

| This compound | Kappa-Opioid | 12 |

| This compound Analog | Kappa-Opioid | Varies (see studies) |

| Other Opioids | Kappa-Opioid | ~30-100 |

Table 2: Pharmacological Effects of this compound

| Effect | Description | Reference |

|---|---|---|

| Analgesia | Potent analgesic via KOR activation | |

| Diuresis | Dose-dependent increase in urine output | |

| Nociceptive Behavior | Reduced pain responses in models |

Case Studies

- Clinical Observations : In a study involving guinea pig myenteric plexus preparations, this compound demonstrated significant inhibition of contraction induced by electrical stimulation, suggesting its effectiveness in modulating visceral pain .

- Animal Model Research : In rodent models of inflammatory pain, this compound was effective in reducing both thermal and mechanical allodynia, indicating its potential utility in treating various pain conditions without the sedative effects typical of other opioids .

属性

CAS 编号 |

83386-35-0 |

|---|---|

分子式 |

C22H20FN3OS |

分子量 |

393.5 g/mol |

IUPAC 名称 |

N-[[5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1,4-benzodiazepin-2-yl]methyl]thiophene-3-carboxamide |

InChI |

InChI=1S/C22H20FN3OS/c1-26-16(13-25-22(27)15-10-11-28-14-15)12-24-21(17-6-2-4-8-19(17)23)18-7-3-5-9-20(18)26/h2-11,14,16H,12-13H2,1H3,(H,25,27) |

InChI 键 |

NPGABYHTDVGGJK-UHFFFAOYSA-N |

SMILES |

CN1C(CN=C(C2=CC=CC=C21)C3=CC=CC=C3F)CNC(=O)C4=CSC=C4 |

规范 SMILES |

CN1C(CN=C(C2=CC=CC=C21)C3=CC=CC=C3F)CNC(=O)C4=CSC=C4 |

外观 |

Solid powder |

Key on ui other cas no. |

83386-35-0 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

1-methyl-2-(3-thienylcarbonyl)aminomethyl-5-(2-fluorophenyl)-H-2,3-dihydro-1,4-benzodiazepine KC 5103 KC 5911 KC 6128 KC-5911 KC-6128 KC5103 tifluadom titfluadom |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。